molecular formula C13H16N2O2 B11614645 2,2,4-trimethyl-5-(4-methylphenyl)-2H-imidazole 1,3-dioxide

2,2,4-trimethyl-5-(4-methylphenyl)-2H-imidazole 1,3-dioxide

Cat. No.: B11614645
M. Wt: 232.28 g/mol
InChI Key: KBRGXJKXOFPNJO-UHFFFAOYSA-N
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Description

2,2,4-TRIMETHYL-5-(4-METHYLPHENYL)-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple methyl groups and an imidazole ring, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-TRIMETHYL-5-(4-METHYLPHENYL)-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) typically involves multi-step organic reactions One common method includes the condensation of 4-methylbenzaldehyde with 2,2,4-trimethyl-1,3-pentanediol under acidic conditions to form the intermediate This intermediate is then cyclized with an appropriate reagent to form the imidazole ring

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as Lewis acids, can further optimize the reaction conditions, ensuring high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4-TRIMETHYL-5-(4-METHYLPHENYL)-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

2,2,4-TRIMETHYL-5-(4-METHYLPHENYL)-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,4-TRIMETHYL-5-(4-METHYLPHENYL)-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) exerts its effects involves interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The compound’s methyl groups can also affect its lipophilicity and membrane permeability, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
  • 2,2,4-Trimethyl-1,3-pentanediol
  • 4-Methylbenzaldehyde

Uniqueness

Compared to similar compounds, 2,2,4-TRIMETHYL-5-(4-METHYLPHENYL)-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) stands out due to its unique imidazole ring structure, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2,2,4-trimethyl-5-(4-methylphenyl)-3-oxidoimidazol-1-ium 1-oxide

InChI

InChI=1S/C13H16N2O2/c1-9-5-7-11(8-6-9)12-10(2)14(16)13(3,4)15(12)17/h5-8H,1-4H3

InChI Key

KBRGXJKXOFPNJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C([N+]2=O)(C)C)[O-])C

Origin of Product

United States

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